![molecular formula C6H9BrO2 B3021984 Methyl 3-bromocyclobutane-1-carboxylate CAS No. 1523618-35-0](/img/structure/B3021984.png)
Methyl 3-bromocyclobutane-1-carboxylate
Overview
Description
“Methyl 3-bromocyclobutane-1-carboxylate” is a chemical compound with the molecular formula C6H9BrO2 . It is a colorless to light yellow clear liquid .
Synthesis Analysis
The first known synthesis of a BCB (Bicyclobutanes) was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB .Molecular Structure Analysis
The molecular weight of “Methyl 3-bromocyclobutane-1-carboxylate” is 193.04 . The InChI key for this compound is PXUHGFNZFJXRFN-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of Bicyclobutanes (BCBs). The treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide results in an ester-substituted BCB .Physical And Chemical Properties Analysis
“Methyl 3-bromocyclobutane-1-carboxylate” is a liquid at 20 degrees Celsius . It has a flash point of 71 °C and a specific gravity of 1.48 at 20/20 . It should be stored at a temperature between 0-10°C and should be kept away from heat as it is heat sensitive .Scientific Research Applications
- Methyl 3-bromocyclobutane-1-carboxylate (MBC) is a valuable precursor for strain-release reactions. Its high strain energy makes it an ideal candidate for transformations that involve breaking the bridgehead bond. These reactions can lead to the formation of complex molecules with unique stereochemistry and functionality .
- Bicyclobutanes, including MBC, serve as bioisosteres—molecules that mimic the shape and electronic properties of other functional groups. Researchers use MBC as a scaffold to replace specific moieties in drug candidates, aiming to improve their pharmacokinetics or biological activity .
- MBC can be functionalized and elaborated into more complex ring systems. Its strained nature allows it to participate in diverse synthetic pathways. Chemists use MBC as a modular building block for constructing intricate molecules in drug discovery and organic synthesis .
- The olefinic character of the bridgehead bond in MBC enables it to act as a covalent warhead. Researchers have harnessed this property for bioconjugation strategies. By attaching MBC derivatives to biomolecules, they can selectively modify proteins, peptides, or nucleic acids for various applications .
- Enzymes play a crucial role in organic synthesis. MBC and related bicyclic compounds have been explored as substrates in enzymatic reactions. Advances in enzyme engineering allow the use of biocatalysis to unlock new synthetic pathways, including those involving MBC .
- Researchers have developed methods to functionalize MBC, introducing diverse substituents at the bridgehead position. These transformations enable access to a wide range of derivatives with varying reactivity and properties. MBC’s versatility makes it valuable for designing novel chemical reactions .
Strain-Release Reactions
Bioisosteric Replacement
Synthetic Building Block
Covalent Warheads for Bioconjugation
Enzymatic Catalysis
Functional Group Transformations
Safety and Hazards
“Methyl 3-bromocyclobutane-1-carboxylate” is classified as a combustible liquid. It can cause skin and serious eye irritation. Safety measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water. If irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
Methyl 3-bromocyclobutane-1-carboxylate is a type of bicyclobutane (BCB) . BCBs are small, strained carbocyclic systems that have been studied for their potential as bioisosteres .
Mode of Action
The unique chemistry of BCBs, including Methyl 3-bromocyclobutane-1-carboxylate, has long captivated organic chemists . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation . This suggests that Methyl 3-bromocyclobutane-1-carboxylate may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Bcbs, including methyl 3-bromocyclobutane-1-carboxylate, have been used in “strain-release” transformations . This suggests that they may affect biochemical pathways through the release of strain energy, leading to downstream effects.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
The compound’s potential as a bioisostere suggests that it may mimic the effects of other biologically active compounds at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in a freezer , suggesting that its stability may be affected by temperature.
properties
IUPAC Name |
methyl 3-bromocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGFNZFJXRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785181, DTXSID201192971, DTXSID601200815 | |
Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromocyclobutane-1-carboxylate | |
CAS RN |
4935-00-6, 1523618-35-0, 1638771-96-6 | |
Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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